molecular formula C7H10O B13952667 5-Methylhexa-3,4-dien-2-one CAS No. 50598-53-3

5-Methylhexa-3,4-dien-2-one

Cat. No.: B13952667
CAS No.: 50598-53-3
M. Wt: 110.15 g/mol
InChI Key: AWFOFXFLNRALMS-UHFFFAOYSA-N
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Description

5-Methylhexa-3,4-dien-2-one is an organic compound with the molecular formula C7H10O and a molecular weight of 110.156 g/mol . It is characterized by the presence of a methyl group and a conjugated diene system, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexa-3,4-dien-2-one can be achieved through various methods. One common approach involves the reaction of 5-methyl-1,4-pentadiene with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methylhexa-3,4-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylhexa-3,4-dien-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylhexa-3,4-dien-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhexa-3,4-dien-2-one is unique due to its conjugated diene system, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

50598-53-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h5H,1-3H3

InChI Key

AWFOFXFLNRALMS-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC(=O)C)C

Origin of Product

United States

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